molecular formula C14H22N2O10 B12689604 N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine] CAS No. 95046-23-4

N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]

Cat. No.: B12689604
CAS No.: 95046-23-4
M. Wt: 378.33 g/mol
InChI Key: VIZXPVJRZYHHDC-UHFFFAOYSA-N
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Description

N,N’-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine] is a complex organic compound with a unique structure that includes a dioxane ring and glycine moieties. This compound is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine] typically involves the reaction of 1,4-dioxane-2,5-dimethanol with glycine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N,N’-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N’-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine] has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a ligand in protein binding studies.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N,N’-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine] involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)alanine]
  • N,N’-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)serine]

Uniqueness

N,N’-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine] is unique due to its specific structure, which includes a dioxane ring and glycine moieties. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to fulfill.

Properties

CAS No.

95046-23-4

Molecular Formula

C14H22N2O10

Molecular Weight

378.33 g/mol

IUPAC Name

2-[[5-[[bis(carboxymethyl)amino]methyl]-1,4-dioxan-2-yl]methyl-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C14H22N2O10/c17-11(18)3-15(4-12(19)20)1-9-7-26-10(8-25-9)2-16(5-13(21)22)6-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)

InChI Key

VIZXPVJRZYHHDC-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC(O1)CN(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O

Origin of Product

United States

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